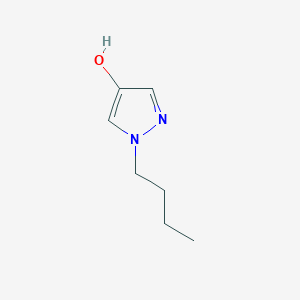
Sal de ácido trifluoroacético de 4-azetidin-3-il-pirimidin-2-ilamina
Descripción general
Descripción
4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) is a complex organic compound with the molecular formula C₁₃H₁₃F₉N₄O₆. . The compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a pyrimidine ring, which is a six-membered nitrogen-containing heterocycle.
Aplicaciones Científicas De Investigación
4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Métodos De Preparación
The synthesis of 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) involves multiple steps, typically starting with the formation of the azetidine ring. This can be achieved through various synthetic routes, including cyclization reactions of appropriate precursors under specific conditions . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) undergoes several types of chemical reactions due to the presence of reactive functional groups. These reactions include:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include strong acids, bases, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) involves its interaction with specific molecular targets. The azetidine and pyrimidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making the compound useful in therapeutic applications .
Comparación Con Compuestos Similares
4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) can be compared with other similar compounds, such as:
Azetidine derivatives: These compounds share the azetidine ring and exhibit similar reactivity and applications.
Pyrimidine derivatives: Compounds with the pyrimidine ring also show similar biological activities and uses in medicinal chemistry.
Propiedades
IUPAC Name |
4-(azetidin-3-yl)pyrimidin-2-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.3C2HF3O2/c8-7-10-2-1-6(11-7)5-3-9-4-5;3*3-2(4,5)1(6)7/h1-2,5,9H,3-4H2,(H2,8,10,11);3*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZFRENXVUBVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F9N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B1374750.png)


![(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1374754.png)
